![molecular formula C30H40O4 B1678111 Pristimerin CAS No. 1258-84-0](/img/structure/B1678111.png)
Pristimerin
Descripción general
Descripción
La pristimerina es un compuesto triterpenoide natural que se aisló originalmente de plantas del género Pristimera Miers, perteneciente a la familia Celastraceae. También se puede encontrar en especies de la familia Hippocrateaceae. Este compuesto ha atraído una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen actividades citotóxicas, antitumorales, antiinflamatorias, antibacterianas y antivirales .
Aplicaciones Científicas De Investigación
Anticancer Properties
Broad-Spectrum Antitumor Activity
Pristimerin exhibits potent anticancer effects across a variety of malignancies including breast, pancreatic, prostate, glioblastoma, colorectal, cervical, and lung cancers. It operates through multiple mechanisms, such as inducing apoptosis, autophagy, and cell cycle arrest while inhibiting cancer cell migration and invasion .
Mechanisms of Action
- Apoptosis Induction : this compound triggers programmed cell death in cancer cells by modulating key apoptotic pathways. It has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to reduced proliferation of cancer cells .
- Inhibition of Metastasis : this compound reduces the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, thereby limiting the spread of cancer .
Synergistic Effects with Chemotherapeutics
Research has indicated that this compound can enhance the efficacy of conventional chemotherapeutic agents. For instance, it has been reported to increase the sensitivity of lung cancer cells to cisplatin by inhibiting specific microRNAs involved in drug resistance . This synergistic effect suggests that this compound could be utilized as an adjunct therapy to improve outcomes in patients undergoing chemotherapy.
Therapeutic Potential Beyond Cancer
In addition to its anticancer applications, this compound has been explored for its potential in treating other conditions:
- Osteoarthritis : Studies suggest that this compound may delay the progression of osteoarthritis by modulating inflammatory pathways and promoting chondrocyte survival .
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which may contribute to its protective effects against various diseases associated with oxidative stress .
Case Studies and Research Findings
Several studies have documented the effects of this compound in laboratory settings:
Mecanismo De Acción
La pristimerina ejerce sus efectos a través de múltiples mecanismos, que incluyen:
Inducción de Apoptosis: La pristimerina induce la apoptosis en las células cancerosas mediante la activación de las caspasas y la promoción de la disfunción mitocondrial.
Regulación de la Autofagia: Modula las vías de autofagia, lo que lleva a la degradación de los componentes celulares.
Efectos Antiinflamatorios: La pristimerina inhibe la producción de citocinas proinflamatorias.
Objetivos Moleculares: Los objetivos moleculares clave incluyen el factor 1-alfa inducible por hipoxia, la esfingosina quinasa 1 y la tioreductasa .
Análisis Bioquímico
Biochemical Properties
Pristimerin has been found to interact with several enzymes and proteins. It was associated with the N-terminal threonine of the β5 subunit through its conjugated ketone carbon C6, exerting a chymotrypsin-like activity . It also interacts with RGS4 .
Cellular Effects
This compound induces cell cycle arrest, apoptosis, and autophagy to exhibit anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Akt signaling, inhibits BAD phosphorylation, and down-regulates the expression of the anti-apoptotic protein Bcl-xL . It also targets telomerases .
Temporal Effects in Laboratory Settings
At 2.5 µM, this compound inhibited proliferation, and induced both apoptosis and autophagy in A431 and A388 skin cancer cells via ROS (reactive oxygen species)-mediated JNK (c-Jun N-terminal kinase) activation .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages. For instance, this compound at a dose of 0.4 and 0.8 mg/kg, i.p., showed hepatoprotective effects on concanavalin-stimulated hepatitis in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can inhibit Bcl-2, finally inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La pristimerina se puede sintetizar a través de varias rutas químicas, que a menudo implican la ciclización del escualeno o sus derivados. La síntesis generalmente requiere condiciones de reacción específicas, como temperatura y pH controlados, para asegurar la formación correcta de la estructura triterpenoide.
Métodos de Producción Industrial: La producción industrial de pristimerina implica la extracción de fuentes naturales, principalmente plantas de las familias Celastraceae e Hippocrateaceae. El proceso de extracción incluye la extracción con solventes, seguida de pasos de purificación como la cromatografía para aislar la pristimerina en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: La pristimerina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La pristimerina se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la estructura de quinona metídica de la pristimerina.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en la molécula de pristimerina, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones controladas para lograr reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de pristimerina, cada uno con propiedades farmacológicas potencialmente diferentes .
Comparación Con Compuestos Similares
La pristimerina se compara con otros triterpenoides como el celastrol y el ácido betulínico. Si bien todos estos compuestos comparten un esqueleto triterpenoide, la pristimerina es única debido a su estructura de quinona metídica, que contribuye a sus distintas propiedades farmacológicas. Compuestos similares incluyen:
Celastrol: Conocido por sus propiedades antiinflamatorias y anticancerígenas.
Ácido Betulínico: Reconocido por sus actividades antiviral y anticancerígena
La pristimerina destaca por su actividad de amplio espectro y su potencial para aplicaciones terapéuticas en diversos campos.
Actividad Biológica
Pristimerin, a triterpenoid compound derived from the Maytenus genus, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer types, and relevant case studies.
This compound exhibits its biological effects through multiple pathways:
- Induction of Apoptosis : this compound triggers apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases. It has been shown to inhibit anti-apoptotic proteins like Bcl-2 and activate both extrinsic and intrinsic apoptotic pathways. The compound's ability to induce reactive oxygen species (ROS) also plays a crucial role in apoptosis induction .
- Cell Cycle Arrest : The compound effectively inhibits cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs). For example, it has been reported to reduce levels of cyclin D1 and CDK4/6 in breast cancer cells, leading to G1 phase arrest .
- Autophagy Activation : this compound promotes autophagy in cancer cells, which may contribute to its anti-proliferative effects. Studies indicate that autophagy suppression can inhibit this compound-induced apoptosis, suggesting a complex interplay between these two processes .
- Inhibition of Migration and Angiogenesis : this compound has been shown to inhibit tumor cell migration and angiogenesis, further contributing to its anti-cancer properties .
Effects on Various Cancer Types
This compound's efficacy has been assessed across a range of cancer types:
Case Studies and Research Findings
- Prostate Cancer Study : In a study involving LNCaP and PC-3 prostate cancer cell lines, this compound treatment resulted in a significant reduction in cell viability at concentrations as low as 1.25 µM, demonstrating potent antiproliferative effects .
- Breast Cancer Research : this compound was found to downregulate cyclins and CDKs in breast cancer cells, leading to cell cycle arrest and increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .
- Oral Cancer Investigation : A study on oral squamous cell carcinoma revealed that this compound effectively inhibited cell growth with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .
- Combination Therapy Studies : Research indicated that when combined with cisplatin, this compound enhanced apoptotic effects in lung carcinoma cells by modulating miRNA pathways related to PTEN/Akt signaling .
Propiedades
IUPAC Name |
methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACETXYABVHFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-84-0 | |
Record name | Pristimerin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pristimerin exert its anticancer effects?
A1: this compound exhibits its anticancer effects through multiple mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]
- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]
- Inhibition of Proliferation, Migration, and Invasion: this compound demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]
- Modulation of Signaling Pathways: this compound affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]
Q2: What is the role of reactive oxygen species (ROS) in this compound's activity?
A2: this compound induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate this compound-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]
Q3: Does this compound affect any specific molecular targets?
A3: Yes, this compound has been shown to target:
- Proteasome: this compound potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.
- VEGFR2: this compound suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.
Q4: How does this compound affect the immune system in the context of cancer?
A4: this compound has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with this compound exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []
Q5: What types of cancer cells have shown sensitivity to this compound in vitro?
A5: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:
- Colorectal cancer [, , ]
- Lung cancer [, , ]
- Breast cancer [, , , , ]
- Prostate cancer [, , ]
- Leukemia [, ]
- Ovarian cancer []
- Glioma [, ]
- Esophageal cancer []
- Cervical cancer []
- Oral squamous cell carcinoma []
- Uveal melanoma [, ]
Q6: Has this compound's anticancer activity been validated in animal models?
A6: Yes, this compound has shown promising antitumor activity in various in vivo models:
- Xenograft Models: this compound effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]
- Ovariectomy-Induced Osteoporosis Model: this compound ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]
- Sepsis-Induced Lung Injury Model: this compound attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []
- Adjuvant-Induced Arthritis Model: this compound reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []
Q7: What are the key challenges and future directions for this compound research?
A7: Key areas for future research include:
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.
Q9: Are there efforts to synthesize this compound or its derivatives?
A9: Yes, research is ongoing to synthesize this compound and its derivatives. One approach involves creating a trimeric derivative of this compound to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the this compound molecule. []
Q10: What analytical methods are used to characterize and quantify this compound?
A10: Various analytical methods are employed, including:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection and quantification in biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of this compound extracts. []
Q11: What is the known safety profile of this compound?
A11: While this compound has shown promising anticancer activity, its safety profile requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.